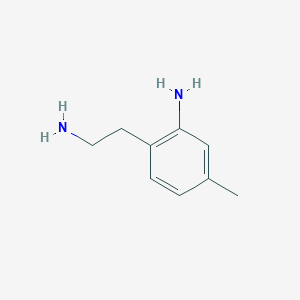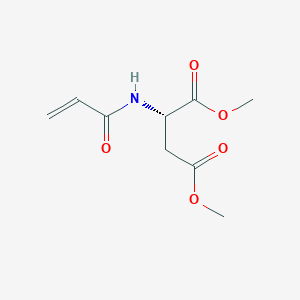
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are significant in medicinal chemistry due to their diverse therapeutic properties . This compound is characterized by the presence of a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur.
Métodos De Preparación
The synthesis of 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the nitration of thiophene derivatives followed by sulfonamide formation. The reaction conditions typically include the use of strong acids like nitric acid and sulfuric acid for nitration, and sulfonamide formation is facilitated by using sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide undergoes several types of chemical reactions:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like iron powder and hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts, iron powder, and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted thiophene compounds.
Aplicaciones Científicas De Investigación
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide involves its interaction with molecular targets in biological systems. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
646040-73-5 |
|---|---|
Fórmula molecular |
C10H6ClN3O6S2 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
5-chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6ClN3O6S2/c11-10-8(14(17)18)5-9(21-10)22(19,20)12-6-1-3-7(4-2-6)13(15)16/h1-5,12H |
Clave InChI |
RFOJLLYOMQCTTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


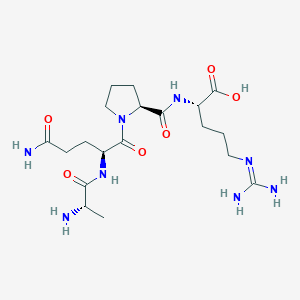
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
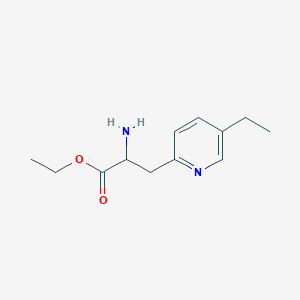
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
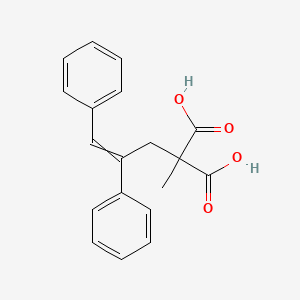
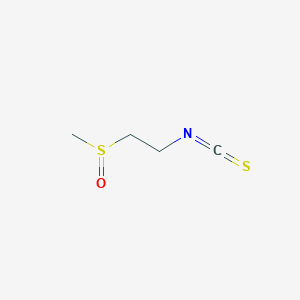

![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
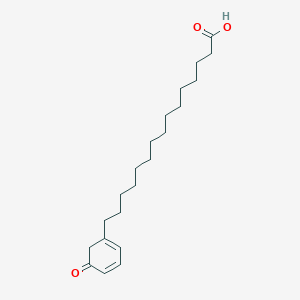
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
